2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 71292-90-5
VCID: VC4682081
InChI: InChI=1S/C6H3Cl3O3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H
SMILES: C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)O
Molecular Formula: C6H3Cl3O3S
Molecular Weight: 261.5

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride

CAS No.: 71292-90-5

Cat. No.: VC4682081

Molecular Formula: C6H3Cl3O3S

Molecular Weight: 261.5

* For research use only. Not for human or veterinary use.

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride - 71292-90-5

Specification

CAS No. 71292-90-5
Molecular Formula C6H3Cl3O3S
Molecular Weight 261.5
IUPAC Name 2,5-dichloro-4-hydroxybenzenesulfonyl chloride
Standard InChI InChI=1S/C6H3Cl3O3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H
Standard InChI Key LHJRLFNGLLFHQN-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)O

Introduction

Key Findings

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride (CAS: 71292-90-5) is a halogenated aromatic sulfonyl chloride with significant utility in organic synthesis and pharmaceutical intermediates. Characterized by its reactive sulfonyl chloride group and electron-withdrawing chlorine substituents, this compound serves as a versatile scaffold for synthesizing sulfonamides, herbicides, and specialty chemicals. Its molecular structure (C₆H₃Cl₃O₃S) and properties, including moisture sensitivity and hydrolytic instability, necessitate specialized handling protocols.

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride features a benzene ring substituted with chlorine atoms at the 2- and 5-positions, a hydroxyl group at the 4-position, and a sulfonyl chloride group at the 1-position. The electron-withdrawing effects of the chlorine atoms enhance the electrophilicity of the sulfonyl chloride moiety, making it highly reactive toward nucleophiles such as amines and alcohols .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₃Cl₃O₃S
Molecular Weight261.51 g/mol
CAS Registry Number71292-90-5
Density1.546 g/cm³ (predicted)
Melting Point123–125°C (literature range)

Spectroscopic and Crystallographic Data

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks for the sulfonyl chloride group (S=O stretching at 1,370–1,170 cm⁻¹) and hydroxyl group (O–H stretching at 3,200–3,600 cm⁻¹) . X-ray crystallography studies of analogous compounds, such as 3,5-dichloro-4-hydroxybenzenesulfonyl chloride, demonstrate a cyclic tetrameric structure in the solid state, stabilized by hydrogen bonding and π-stacking interactions .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via chlorosulfonation of 2,5-dichloro-4-hydroxyphenol or its precursors. A patented method involves reacting 2,4-dichlorotrichlorobenzyl with chlorosulfonic acid in the presence of sulfuric acid as a catalyst . The reaction proceeds at 135°C for 4 hours, followed by ice-water quenching and filtration to isolate the product .

Key Reaction Steps:

  • Chlorosulfonation:
    C6H2Cl2OH+ClSO3HH2SO4C6H2Cl2(OH)SO2Cl+HCl\text{C}_6\text{H}_2\text{Cl}_2\text{OH} + \text{ClSO}_3\text{H} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_6\text{H}_2\text{Cl}_2(\text{OH})\text{SO}_2\text{Cl} + \text{HCl} .

  • Purification: Recrystallization from chloroform or dichloromethane yields >99% purity .

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and safety. Large-scale reactors with temperature-controlled jackets and inert atmospheres minimize side reactions (e.g., hydrolysis to sulfonic acids). Yield optimization strategies include:

  • Catalyst Recycling: Reuse of sulfuric acid catalyst reduces waste .

  • Solvent Recovery: Chloroform is distilled and reused to lower environmental impact.

Applications in Pharmaceuticals and Agrochemicals

Pharmaceutical Intermediates

The compound is a key precursor for diuretics like furosemide, where it undergoes ammonolysis to form sulfonamide derivatives . Recent studies highlight its role in synthesizing HIV protease inhibitors by coupling with chiral amines .

Table 2: Representative Pharmaceutical Derivatives

DerivativeApplicationBiological Activity
2,5-Dichloro-4-hydroxybenzenesulfonamideDiuretic agentInhibits renal Na⁺/K⁺/2Cl⁻ cotransport
(1R,2R)-1,2-Diphenylethane sulfonamideHIV protease inhibitorIC₅₀ = 12 nM against HIV-1

Herbicidal and Fungicidal Uses

Chlorohydroxybenzenesulfonyl derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis . Field trials demonstrate efficacy against broadleaf weeds at application rates of 50–100 g/ha .

ParameterValueSource
GHS Hazard CodesC, Xi
Storage Conditions-20°C, inert atmosphere
RIDADR ClassificationUN 3261 (Packing Group II)

Mitigation Strategies

  • Personal Protective Equipment (PPE): Nitrile gloves, face shields, and vapor-tight goggles .

  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Environmental and Regulatory Compliance

Ecotoxicology

The compound’s high logP (2.8) indicates potential bioaccumulation in aquatic organisms. Acute toxicity to Daphnia magna (LC₅₀ = 1.2 mg/L) necessitates stringent wastewater treatment .

Regulatory Status

  • EU REACH: Registered under EC 672-263-5 with annual usage restrictions (<1 ton/year) .

  • U.S. EPA: Exempt from TSCA inventory due to low production volume .

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